

Nocardamine (Desferrioxamine E) natural sources

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Compound of Interest

Compound Name: Nocardamine

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An In-depth Technical Guide to the Natural Sources of **Nocardamine** (Desferrioxamine E)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardamine, known scientifically as Desferrioxamine E, is a cyclic trihydroxamate siderophore. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to sequester ferric iron (Fe^{3+}) from the environment, a critical process for their survival and metabolic function. First isolated from *Nocardia* species, **Nocardamine**'s robust ability to bind iron has garnered significant interest for its potential therapeutic applications, including antimicrobial properties and antitumor activity.[1][2] This guide provides a comprehensive overview of the natural sources of **Nocardamine**, its biosynthesis, and detailed methodologies for its isolation and characterization.

Primary Natural Sources

Nocardamine is predominantly a secondary metabolite of bacteria, particularly within the phylum Actinomycetota.[3] Its production is a common trait among soil-dwelling and marine microorganisms, which frequently face iron-limited conditions.

Key microbial producers include:

- Genus Streptomyces: This genus is a prolific source of **Nocardamine**. Various terrestrial and marine-derived species are known producers.[4][5] Notable species include Streptomyces olivaceus, Streptomyces griseus, Streptomyces globisporus, and Streptomyces coelicolor.[1][6][7][8]
- Genus Nocardia: As the original source from which the compound was named, various Nocardia species are known to synthesize **Nocardamine**. [3][9] These bacteria are widespread in soil and organic matter.[3]
- Genus Pseudomonas: Pseudomonas stutzeri, a non-fluorescent pseudomonad, has been identified as a producer of **Nocardamine**, particularly under aerobic, iron-deficient conditions.[1][10]
- Other Bacterial Genera: Research has also identified **Nocardamine** production in other bacteria such as Rouxiella badensis, highlighting its distribution beyond the classical actinomycetes.[11]

Quantitative Production of Nocardamine

The yield of **Nocardamine** is highly dependent on the producing strain and, critically, the culture conditions. Production is typically induced under iron-deficient conditions.[6] Significant variability in yield has been reported in the literature, with optimization of fermentation parameters leading to substantial increases in production.

Source Organism	Strain	Culture Conditions	Yield	Reference
Streptomyces olivaceus	TU 2718	Optimized medium with L-lysine feeding	Up to 12 g/L	[6]
Pseudomonas stutzeri	N/A	Iron-deficient succinate medium (stationary phase)	~37-38 mg/L	[1]

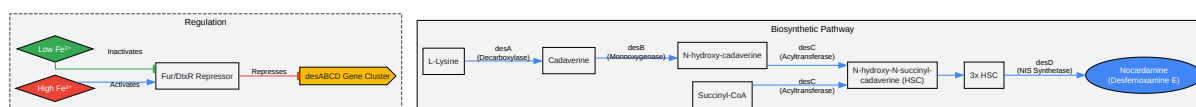
Biosynthesis of Nocardamine

The biosynthesis of **Nocardamine** is a well-conserved pathway in producing organisms. It originates from the precursor L-lysine and involves a biosynthetic gene cluster (BGC) typically containing four core genes: *desA*, *desB*, *desC*, and *desD*.^[12]

The key steps in the pathway are:

- **Cadaverine Formation:** The enzyme L-lysine decarboxylase (*desA*) catalyzes the conversion of L-lysine into 1,5-diaminopentane (cadaverine).^[12]
- **Hydroxylation:** An amine monooxygenase (*desB*) hydroxylates the terminal amino group of cadaverine.
- **Acylation:** An acyltransferase (*desC*) adds a succinyl group from succinyl-CoA to the N-hydroxyamino group, forming N-hydroxy-N-succinyl-cadaverine (HSC).^[12]
- **Cyclization:** Three units of HSC are condensed and cyclized by a NRPS-independent siderophore (NIS) synthetase (*desD*) to form the final macrocyclic structure of **Nocardamine** (Desferrioxamine E).^[12]

Production is tightly regulated by environmental iron levels. In iron-replete conditions, a ferric uptake regulator (Fur) or a diphtheria toxin repressor (DtxR)-like protein typically represses the expression of the *des* gene cluster, halting siderophore production.



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Fig. 1: Biosynthesis and Regulation of **Nocardamine**.

Experimental Protocols

The following sections outline a generalized methodology for the isolation and characterization of **Nocardamine** from microbial cultures, based on established protocols.[\[1\]](#)

Microbial Culture and Induction

- **Strain Selection:** Select a known **Nocardamine**-producing strain, such as *Streptomyces olivaceus* or *Pseudomonas stutzeri*.
- **Inoculum Preparation:** Grow an initial culture in a nutrient-rich medium (e.g., Tryptic Soy Broth) to generate sufficient biomass.
- **Production Medium:** Prepare a chemically defined, iron-deficient medium. A common base is a succinate medium.[\[1\]](#) The key is to limit the concentration of Fe^{3+} to induce siderophore biosynthesis.
- **Fermentation:** Inoculate the iron-deficient production medium with the starter culture. Grow at the optimal temperature for the selected microorganism (e.g., 25-30°C) with agitation for several days (e.g., 40-72 hours) until the stationary phase is reached.[\[1\]](#)

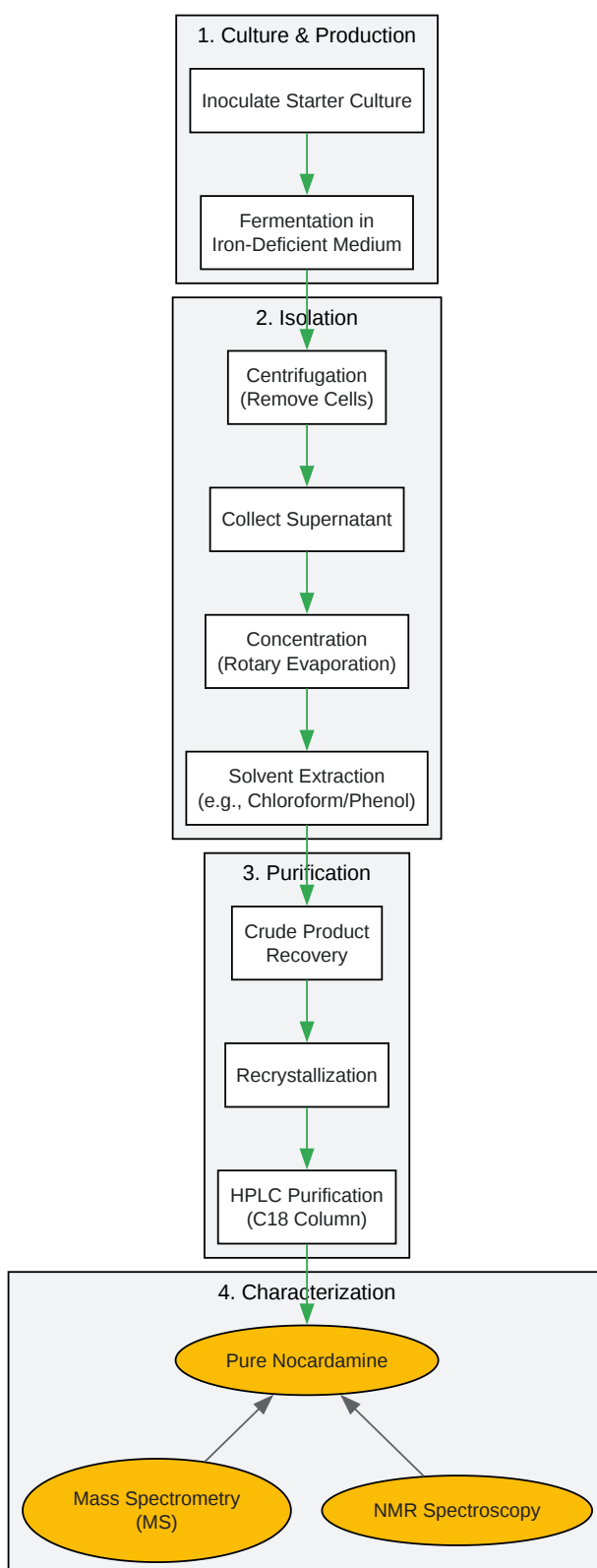
Isolation and Purification

- **Cell Removal:** Centrifuge the culture broth at high speed (e.g., 10,000 x g) to pellet the microbial cells.
- **Supernatant Collection:** Carefully decant and collect the supernatant, which contains the secreted **Nocardamine**.
- **Concentration:** Reduce the volume of the supernatant significantly using rotary evaporation under reduced pressure.[\[1\]](#)
- **Solvent Extraction:**
 - Perform a liquid-liquid extraction on the concentrated supernatant. A common method involves using a chloroform/phenol (1:1, v/w) mixture.[\[1\]](#) **Nocardamine** will partition into the organic phase.

- Separate the organic phase and back-extract with water. The **Nocardamine** will move to the aqueous phase.
- Crude Product Recovery: Evaporate the final aqueous phase to dryness under reduced pressure to yield a crude, colorless compound.[1]
- Purification:
 - Recrystallize the crude product from methanol or water to improve purity.[1]
 - For higher purity, employ chromatographic techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective for final purification.

Characterization and Quantification

- Spectrophotometry: The Fe^{3+} -**Nocardamine** complex exhibits a deep red color with a characteristic absorbance maximum that can be used for initial detection and quantification.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight of the purified compound ($\text{C}_{27}\text{H}_{48}\text{N}_6\text{O}_9$, MW: 600.7 g/mol).[7]
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to elucidate the precise chemical structure and confirm its identity by comparing spectral data with known standards.



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Fig. 2: General Workflow for **Nocardamine** Isolation.

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